1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI)
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Overview
Description
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique dioxepane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) typically involves the cyclization of appropriate diols and epoxides under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired chiral centers. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of chiral catalysts and enantioselective synthesis techniques is also common to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or sulfonates are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of antifungal and antibacterial agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The dioxepane ring structure allows it to fit into enzyme active sites, inhibiting or modifying enzyme activity. This interaction can alter metabolic pathways and biochemical processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol: Similar in structure but lacks the isopropyl group, resulting in different reactivity and applications.
1,3-Dioxane-4-methanol: Contains a six-membered ring instead of a seven-membered ring, affecting its chemical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Features additional methyl groups, influencing its steric and electronic properties.
Uniqueness
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) is unique due to its specific ring size and chiral centers, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and products makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H18O3 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
[(2R,4R)-2-propan-2-yl-1,3-dioxepan-4-yl]methanol |
InChI |
InChI=1S/C9H18O3/c1-7(2)9-11-5-3-4-8(6-10)12-9/h7-10H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
GRWQLPNKBCVYGO-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1OCCC[C@@H](O1)CO |
Canonical SMILES |
CC(C)C1OCCCC(O1)CO |
Origin of Product |
United States |
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